N-[2-(2-Furylcarbonylamino)benzothiazol-6-yl]acetamide N-[2-(2-Furylcarbonylamino)benzothiazol-6-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 313671-61-3
VCID: VC0365104
InChI: InChI=1S/C14H11N3O3S/c1-8(18)15-9-4-5-10-12(7-9)21-14(16-10)17-13(19)11-3-2-6-20-11/h2-7H,1H3,(H,15,18)(H,16,17,19)
SMILES: CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3
Molecular Formula: C14H11N3O3S
Molecular Weight: 301.32g/mol

N-[2-(2-Furylcarbonylamino)benzothiazol-6-yl]acetamide

CAS No.: 313671-61-3

Main Products

VCID: VC0365104

Molecular Formula: C14H11N3O3S

Molecular Weight: 301.32g/mol

N-[2-(2-Furylcarbonylamino)benzothiazol-6-yl]acetamide - 313671-61-3

CAS No. 313671-61-3
Product Name N-[2-(2-Furylcarbonylamino)benzothiazol-6-yl]acetamide
Molecular Formula C14H11N3O3S
Molecular Weight 301.32g/mol
IUPAC Name N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide
Standard InChI InChI=1S/C14H11N3O3S/c1-8(18)15-9-4-5-10-12(7-9)21-14(16-10)17-13(19)11-3-2-6-20-11/h2-7H,1H3,(H,15,18)(H,16,17,19)
Standard InChIKey FLISPZKWFXOOAI-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3
Solubility 4.9 [ug/mL]
PubChem Compound 958627
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator